Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate
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Overview
Description
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is a complex organic compound featuring a quinoline core substituted with a trifluoromethyl group and a bipiperidinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate typically involves multiple steps, starting with the construction of the quinoline core. . The bipiperidinylmethyl moiety is then attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: The compound can be reduced to modify the quinoline core or the bipiperidinylmethyl moiety.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core typically yields quinoline N-oxides, while nucleophilic substitution can lead to various substituted quinoline derivatives.
Scientific Research Applications
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific pathways influenced by the trifluoromethyl group.
Industry: Utilized in the development of advanced materials with unique properties conferred by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate involves its interaction with molecular targets influenced by the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The bipiperidinylmethyl moiety may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(piperidin-1-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate: Similar structure but with a single piperidine ring.
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-phenylquinoline-4-carboxylate: Lacks the trifluoromethyl group.
Uniqueness
Methyl 3-([1,4’-bipiperidin]-1’-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate is unique due to the presence of both the trifluoromethyl group and the bipiperidinylmethyl moiety. The trifluoromethyl group significantly enhances the compound’s chemical stability and lipophilicity, while the bipiperidinylmethyl moiety provides additional binding interactions with biological targets.
Biological Activity
Methyl 3-([1,4'-bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylate, with the CAS number 1336964-37-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, cytotoxicity, and structure-activity relationships (SAR) based on recent studies.
- Molecular Formula : C29H32F3N3O2
- Molecular Weight : 511.59 g/mol
- Structure : The compound features a quinoline core substituted with a bipiperidine moiety and a trifluoromethyl phenyl group, contributing to its unique pharmacological profile.
Antibacterial Activity
Research has shown that quinoline derivatives exhibit various biological activities, particularly antibacterial properties. The compound under review has been evaluated for its efficacy against several bacterial strains.
Case Studies and Findings
-
Antibacterial Evaluation :
- A study synthesized various quinoline derivatives, including the target compound, and tested them against Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant antibacterial activity with a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus and 128 μg/mL against E. coli .
- Comparative analysis showed that while it was effective against certain gram-positive bacteria, its activity against gram-negative strains like Pseudomonas aeruginosa was limited .
-
Cytotoxicity Studies :
- The cytotoxic effects of the compound were assessed using the MTT assay on mouse macrophage cell lines (RAW 264.7). The results indicated low cytotoxicity with IC50 values of 98.2 μg/mL and 56.8 μg/mL for different derivatives tested . These findings suggest a favorable safety profile for further development as an antibacterial agent.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is significantly influenced by their structural components. The incorporation of the bipiperidine moiety enhances binding affinity to bacterial targets due to increased hydrogen bonding capabilities .
Data Table: Biological Activity Summary
Compound Name | MIC (μg/mL) | IC50 (μg/mL) | Target Bacteria | Notes |
---|---|---|---|---|
This compound | 64 (S. aureus) | 98.2 (RAW 264.7) | S. aureus, E. coli | Significant antibacterial activity with low cytotoxicity |
Other derivatives | Varies | Varies | Various | Comparison shows lower activity against MRSA and P. aeruginosa |
Properties
Molecular Formula |
C29H32F3N3O2 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
methyl 3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C29H32F3N3O2/c1-37-28(36)26-23-10-3-4-11-25(23)33-27(20-8-7-9-21(18-20)29(30,31)32)24(26)19-34-16-12-22(13-17-34)35-14-5-2-6-15-35/h3-4,7-11,18,22H,2,5-6,12-17,19H2,1H3 |
InChI Key |
RZRLAVKGQDVDJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F)CN4CCC(CC4)N5CCCCC5 |
Origin of Product |
United States |
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